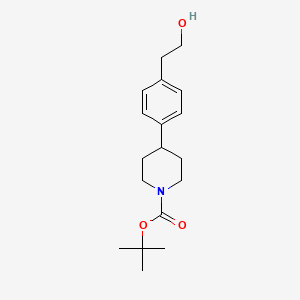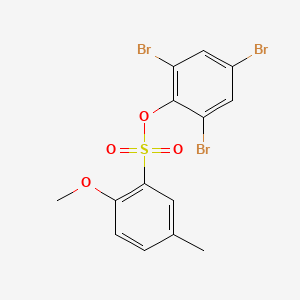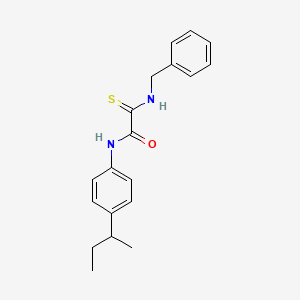
1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a class of compounds that exhibit interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, the papers do discuss related compounds that can offer insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of certain precursors under specific conditions. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones is achieved by heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which results in high yields of the desired products . This suggests that the synthesis of the compound may also involve similar starting materials and condensation reactions, potentially under heating and in the presence of a solvent like acetic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray single crystal diffraction and quantum chemical calculations . These studies reveal the geometries, bond angles, and lengths that are consistent with optimized structures. For the compound , similar analytical methods could be used to determine its precise molecular geometry, which would likely involve a pyrrol-2-one core with various substituents influencing its three-dimensional conformation.
Chemical Reactions Analysis
The related compounds exhibit reactivity that could shed light on the potential reactions of the compound . For example, the 1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones can undergo dehydration reactions when heated in acetic acid . This indicates that the compound might also be prone to similar reactions, such as condensation or dehydration, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic methods and quantum chemical calculations . These studies include NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as calculations of thermodynamic parameters, electronic transitions, and vibrational analysis. For the compound , similar methods could be employed to determine its spectroscopic fingerprints, stability, and reactivity. The intermolecular interactions, such as hydrogen bonding, could also be significant in determining its physical properties, such as solubility and melting point.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Analysis
Studies have synthesized and characterized similar compounds, employing spectroscopic techniques (1H NMR, UV–Vis, FT-IR, and Mass spectroscopy) and computational methods (DFT calculations). These analyses reveal insights into their geometrical, spectral, and thermodynamic properties, indicating their suitability for various applications, including as materials for nonlinear optical (NLO) applications due to their significant hyperpolarizability values (Singh et al., 2013).
Synthesis and Characterization
Research on the synthesis of related pyrrole chalcone derivatives showcases their potential in forming heterocyclic compounds such as pyrazoline, oxazoline, and others, through specific chemical reactions. These derivatives demonstrate interesting properties, including shifts in vibrational analysis and dimer formation, which are essential for further chemical applications (Singh et al., 2014).
Application in Detection and Monitoring
A novel fluorescent probe based on a related core structure has been developed for the quantitative detection of low levels of carbon dioxide. This probe exhibits a selective, fast, and iterative response to CO2, highlighting its potential for real-time and quantitative detection in biological and medical applications (Wang et al., 2015).
Antimicrobial Evaluation
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This research is crucial for developing new antimicrobial agents that can be used in treating various bacterial infections (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-15-7-10-18(11-8-15)21-20(22(27)19-14-16(2)6-9-17(19)3)23(28)24(29)26(21)13-12-25(4)5/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMRAMRGKJBSA-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=CC(=C3)C)C)O)C(=O)C(=O)N2CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=CC(=C3)C)C)\O)/C(=O)C(=O)N2CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)



![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)